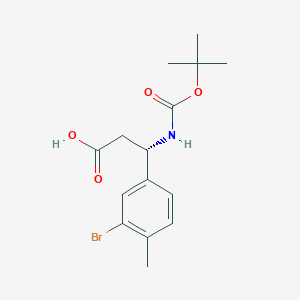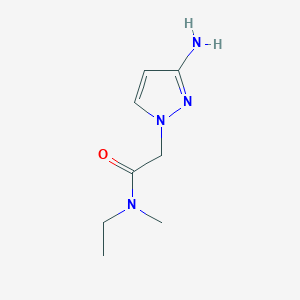![molecular formula C15H30N2 B13628028 (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine](/img/structure/B13628028.png)
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its significant biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve multistep synthesis processes. For example, one method includes the use of diisopropylamine, hydrochloric acid, acetonedicarboxylic acid, and sodium acetate in a series of reactions to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride in diethyl ether for the formation of hydrochlorides , and isocyanide insertion reactions for the synthesis of derivatives .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 8-azabicyclo[3.2.1]octane-3-isoxazole oxime derivatives .
Wissenschaftliche Forschungsanwendungen
(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine involves its interaction with specific molecular targets and pathways. For instance, it acts on serotonin (5-HT) receptors, which are significant monoamine neurotransmitters involved in various physiological activities . The compound’s structure allows it to influence biological behaviors such as movement and reproduction in nematodes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropine: Also known as 8-azabicyclo[3.2.1]octan-3-ol, this compound shares a similar bicyclic structure.
Cocaethylene: Known as 8-azabicyclo[3.2.1]octane-2-carboxylic acid, this compound is another member of the tropane alkaloid family.
Uniqueness
What sets (2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)dipropylamine apart from similar compounds is its specific substitution pattern and its significant nematicidal activity. This makes it a valuable compound for both scientific research and practical applications in various fields.
Eigenschaften
Molekularformel |
C15H30N2 |
|---|---|
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C15H30N2/c1-3-8-17(9-4-2)10-7-13-11-14-5-6-15(12-13)16-14/h13-16H,3-12H2,1-2H3 |
InChI-Schlüssel |
IKOIBEWXQQPNMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC1CC2CCC(C1)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


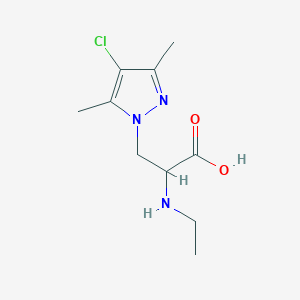
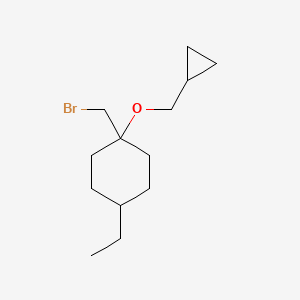
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
![Methyl8-azaspiro[4.5]decane-2-carboxylatehydrochloride](/img/structure/B13627962.png)

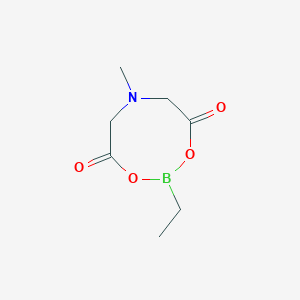
![1-Oxaspiro[4.5]decan-8-amine](/img/structure/B13627970.png)
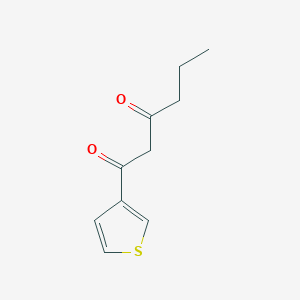

![1-[(4,4-Dimethylpiperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13627987.png)
